
Thiourea, N-(2-iodophenyl)-N'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-iodophenyl)-N’-methyl- is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-iodophenyl)-N’-methyl- typically involves the reaction of 2-iodoaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2-Iodoaniline+Methyl isothiocyanate→Thiourea, N-(2-iodophenyl)-N’-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Thiourea, N-(2-iodophenyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Thiourea, N-(2-iodophenyl)-N’-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Thiourea, N-(2-iodophenyl)-N’-methyl- involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong interactions with metal ions, which can influence various biochemical pathways. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Thiourea, N-(2-iodophenyl)-N’-phenyl-
- Thiourea, N-(2-iodophenyl)-N’-ethyl-
- Thiourea, N-(2-iodophenyl)-N’-propyl-
Uniqueness
Thiourea, N-(2-iodophenyl)-N’-methyl- is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
53305-87-6 |
|---|---|
分子式 |
C8H9IN2S |
分子量 |
292.14 g/mol |
IUPAC名 |
1-(2-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) |
InChIキー |
CQUWDORGMZULLX-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



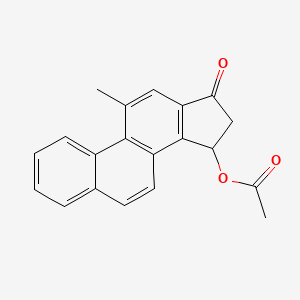
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
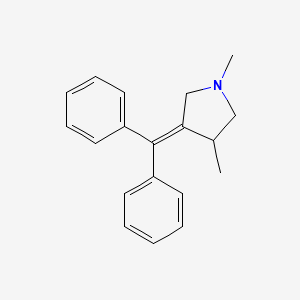
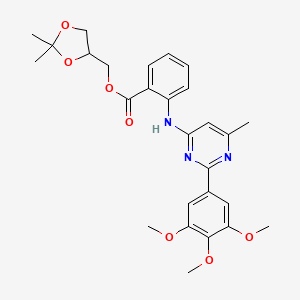
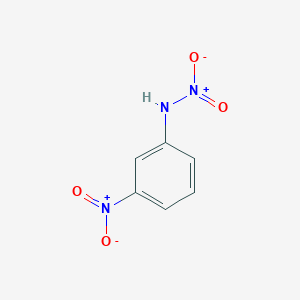
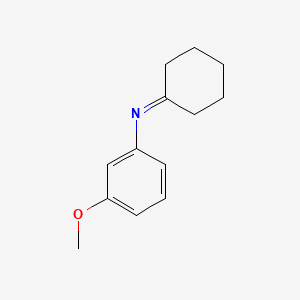
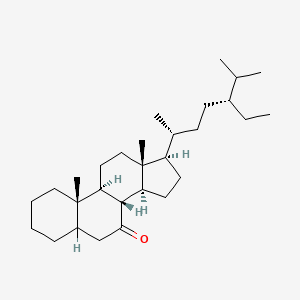
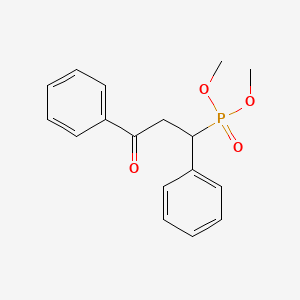

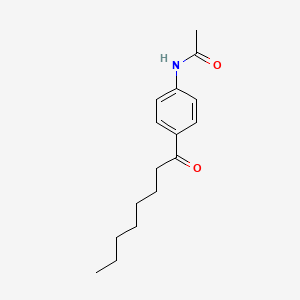
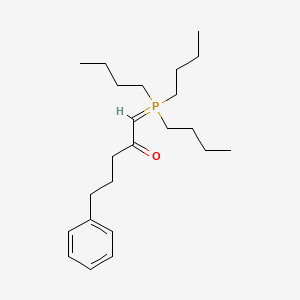

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
